molecular formula C16H25N3O4 B13053604 Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate

Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate

Cat. No.: B13053604
M. Wt: 323.39 g/mol
InChI Key: CPUAMPLLDWNZDG-VXGBXAGGSA-N
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Description

Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate is a complex organic compound belonging to the class of pyrazolo[1,5-a][1,4]diazepines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce simpler derivatives, and substitution reactions can introduce new functional groups .

Scientific Research Applications

Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a][1,4]diazepines and related heterocyclic compounds. These compounds share structural similarities and may exhibit comparable biological activities .

Uniqueness

Racemic-(4S,7S)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate is unique due to its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H25N3O4

Molecular Weight

323.39 g/mol

IUPAC Name

5-O-tert-butyl 7-O-ethyl (4R,7R)-4-methyl-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5,7-dicarboxylate

InChI

InChI=1S/C16H25N3O4/c1-6-22-14(20)12-9-18(15(21)23-16(3,4)5)11(2)13-7-8-17-19(13)10-12/h7-8,11-12H,6,9-10H2,1-5H3/t11-,12-/m1/s1

InChI Key

CPUAMPLLDWNZDG-VXGBXAGGSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CN([C@@H](C2=CC=NN2C1)C)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CN(C(C2=CC=NN2C1)C)C(=O)OC(C)(C)C

Origin of Product

United States

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